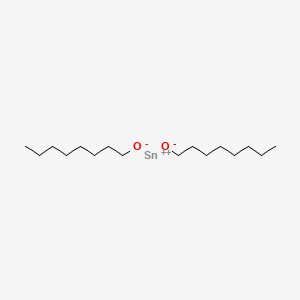
Tin di(octanolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a yellow liquid with a molar mass of 405.12 g/mol and a density of 1.251 g/cm³. Tin di(octanolate) is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of caprolactone to produce biodegradable polyesters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tin di(octanolate) can be synthesized by reacting tin(II) chloride with 2-ethylhexanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the tin(II) ion.
Industrial Production Methods: In an industrial setting, tin di(octanolate) is produced through a continuous process involving the reaction of tin(II) chloride and 2-ethylhexanoic acid in a reactor equipped with a cooling system to control the exothermic reaction. The product is then purified through distillation to remove any unreacted starting materials and byproducts.
Análisis De Reacciones Químicas
Types of Reactions: Tin di(octanolate) undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of tin di(octanolate) can be achieved using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the octanoate groups with other ligands.
Major Products Formed:
Oxidation: The oxidation of tin di(octanolate) typically results in the formation of tin(IV) compounds.
Reduction: Reduction reactions can produce tin(I) or elemental tin.
Substitution: Substitution reactions can yield various organotin compounds depending on the ligands used.
Aplicaciones Científicas De Investigación
Tin di(octanolate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the polymerization of lactones to produce biodegradable polyesters.
Biology: Tin di(octanolate) is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
Mecanismo De Acción
The mechanism by which tin di(octanolate) exerts its effects involves its ability to act as a Lewis acid catalyst. It coordinates to the oxygen atoms of the reactants, thereby increasing the electrophilicity of the tin center and facilitating the reaction. The molecular targets and pathways involved depend on the specific application, but generally, tin di(octanolate) interacts with carboxylic acids, alcohols, and other organic compounds.
Comparación Con Compuestos Similares
Dibutyltin dilaurate
Tin(II) 2-ethylhexanoate
Tin(IV) chloride
Stannous chloride
Propiedades
Número CAS |
52120-31-7 |
|---|---|
Fórmula molecular |
C16H34O2Sn |
Peso molecular |
377.1 g/mol |
Nombre IUPAC |
octan-1-olate;tin(2+) |
InChI |
InChI=1S/2C8H17O.Sn/c2*1-2-3-4-5-6-7-8-9;/h2*2-8H2,1H3;/q2*-1;+2 |
Clave InChI |
OABBLIJURKXQBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[O-].CCCCCCCC[O-].[Sn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


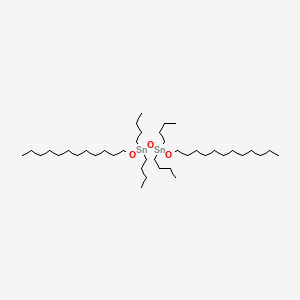
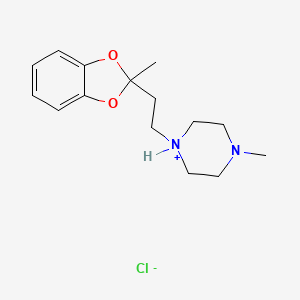


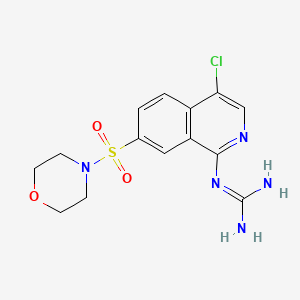
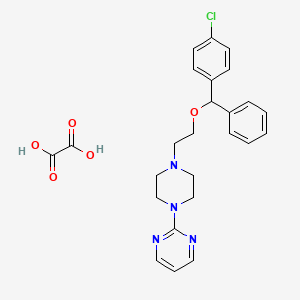
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15344403.png)
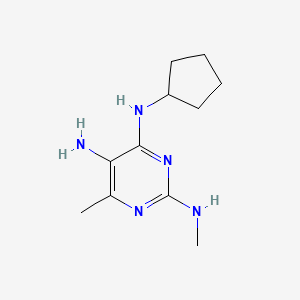


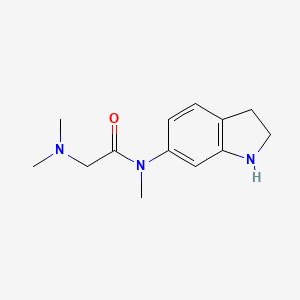
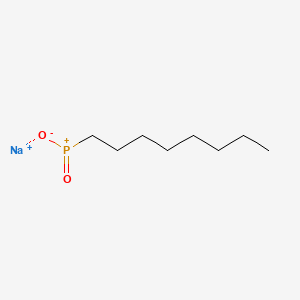
![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)

